REACTION_SMILES
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[CH:1](=[O:2])[c:3]1[cH:4][c:5]([S:14](=[O:15])(=[O:16])[OH:17])[c:6]2[cH:7][cH:8][cH:9][n:10][c:11]2[c:12]1[OH:13].[Na+:18].[Na+:19].[O-:20][C:21](=[O:22])[O-:23]>>[C:1](=[O:2])([c:3]1[cH:4][c:5]([S:14](=[O:15])(=[O:16])[OH:17])[c:6]2[cH:7][cH:8][cH:9][n:10][c:11]2[c:12]1[OH:13])[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(S(=O)(=O)O)c2cccnc2c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(S(=O)(=O)O)c2cccnc2c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |